![molecular formula C21H33ClN2O2Si B2982959 tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1951439-87-4](/img/structure/B2982959.png)
tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
“tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also has a tert-butyl group, a chloro group, a carboxylate group, and a triisopropylsilyl group attached to it .
Scientific Research Applications
Comprehensive Analysis of tert-Butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Applications
Synthesis of Biologically Active Compounds: The compound tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a precursor in the synthesis of biologically active natural products. Its structure allows for the creation of complex molecules that may exhibit anticancer , anti-inflammatory , and analgesic properties .
Development of Pharmaceutical Intermediates: As an intermediate in pharmaceutical synthesis, this compound can be used to develop new drugs with potential therapeutic applications. Its reactive sites make it suitable for further chemical modifications, leading to a variety of pharmacologically active agents .
Material Science: In material science, this compound could be utilized in the development of organic electronic materials . Its pyrrolopyridine core is structurally conducive for the creation of conductive polymers or small molecules for organic light-emitting diodes (OLEDs) and other electronic applications .
Chemical Research: This compound is valuable in chemical research for studying reaction mechanisms and synthetic pathways . It can help in understanding the behavior of silyl-protected compounds and their role in various chemical reactions .
Catalysis: The tert-butyl group in the compound can act as a steric hindrance in catalytic reactions, which can be exploited to control reaction selectivity. This property is essential in designing selective catalysts for industrial chemical processes .
Agricultural Chemistry: In agricultural chemistry, derivatives of this compound could be explored for the development of new agrochemicals . Its structural framework allows for the synthesis of compounds that may act as pesticides or herbicides .
Environmental Studies: This compound can be used in environmental studies to understand the degradation of silyl-protected compounds . It can provide insights into the environmental fate of such chemicals and their potential impact on ecosystems .
Educational Purposes: For educational purposes, this compound can be used to teach advanced organic synthesis techniques. It offers a complex structure that challenges students to understand multistep synthesis and protecting group strategies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O2Si/c1-13(2)27(14(3)4,15(5)6)24-11-10-16-18(22)17(12-23-19(16)24)20(25)26-21(7,8)9/h10-15H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSLHZRVHPPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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